molecular formula C12H17NO3 B15095168 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester CAS No. 920286-80-2

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester

Cat. No.: B15095168
CAS No.: 920286-80-2
M. Wt: 223.27 g/mol
InChI Key: FWCRTZXYGXEURQ-UHFFFAOYSA-N
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Description

The compound 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester is an ethyl ester derivative of 2-furancarboxylic acid, featuring a pyrrolidinylmethyl substituent at the 5-position of the furan ring.

Properties

CAS No.

920286-80-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate

InChI

InChI=1S/C12H17NO3/c1-2-15-12(14)11-6-5-10(16-11)9-13-7-3-4-8-13/h5-6H,2-4,7-9H2,1H3

InChI Key

FWCRTZXYGXEURQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester typically involves the esterification of 2-Furancarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The pyrrolidinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the esterified furan compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group and furan ring in the compound are susceptible to oxidative transformations under catalytic conditions.

Key Findings

  • Catalytic Oxidation of Ether Derivatives :
    Oxidation of 5-ether-substituted furfurals (e.g., 5-(alkoxymethyl)furfurals) in acetic acid with Co(II)/Mn(II)/Ce(III) catalysts under high-pressure oxygen (600–1000 psi) yields 5-alkoxycarbonylfurancarboxylic acids (ester-acid derivatives) as predominant products .

    • Example:

      5-(alkoxymethyl)furfuralCo/Mn/Ce, O2AcOH, 120°C5-(alkoxycarbonyl)furancarboxylic acid\text{5-(alkoxymethyl)furfural} \xrightarrow[\text{Co/Mn/Ce, O}_2]{\text{AcOH, 120°C}} \text{5-(alkoxycarbonyl)furancarboxylic acid}
    • For the target compound, analogous oxidation would likely convert the ethyl ester group into a carboxylic acid, forming 5-(1-pyrrolidinylmethyl)furandicarboxylic acid .

  • Selectivity Factors :

    • Reaction temperature (80–130°C) and oxygen pressure influence product distribution .

    • The pyrrolidinylmethyl group may sterically hinder oxidation at position 5, potentially favoring oxidation at the furan-2-carboxylic acid moiety.

Hydrolysis Reactions

The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

Mechanistic Pathway

  • Acid-Catalyzed Hydrolysis :

    • Protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by water.

    • Steps:

      • Protonation → Nucleophilic addition → Elimination of ethanol → Deprotonation .

    • Product: 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)- .

  • Base-Catalyzed Hydrolysis (Saponification) :

    • Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.

    • Product: Carboxylate salt (e.g., sodium 5-(1-pyrrolidinylmethyl)furancarboxylate).

Reaction Conditions

ConditionCatalystTemperatureOutcome
Acidic (H₂SO₄)H⁺RefluxFree carboxylic acid
Basic (NaOH)OH⁻60–80°CCarboxylate salt + ethanol

Pyrrolidinylmethyl Substituent

  • Nucleophilic Reactivity :
    The pyrrolidine nitrogen can participate in:

    • Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

    • Protonation : Forms a stable ammonium ion under acidic conditions, potentially altering solubility.

Furan Ring Reactivity

  • Electrophilic Substitution :

    • Nitration or halogenation at the α-position (C3) of the furan ring is plausible but may compete with oxidation/hydrolysis pathways.

Intermediate for FDCA Production

  • The ester-acid derivative (post-oxidation) can be hydrolyzed further to 2,5-furandicarboxylic acid (FDCA) , a bio-based polymer precursor :

    5-(1-pyrrolidinylmethyl)furancarboxylic acid ethyl esterHydrolysisFDCA\text{5-(1-pyrrolidinylmethyl)furancarboxylic acid ethyl ester} \xrightarrow{\text{Hydrolysis}} \text{FDCA}

Purification Advantages

  • Ester derivatives exhibit higher solubility in organic solvents (e.g., ethyl acetate, THF) compared to FDCA, enabling easier separation .

Stability and Side Reactions

  • Thermal Degradation :
    Prolonged heating above 130°C may lead to decarboxylation or furan ring opening.

  • Competitive Oxidation :
    In the presence of bromide promoters, over-oxidation to CO₂ or formic acid is possible .

Scientific Research Applications

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and pyrrolidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related ethyl esters of furancarboxylic acids:

Compound Name Molecular Formula Molecular Weight Substituent (Position 5) Key Properties/Applications References
2-Furancarboxylic acid, ethyl ester C₇H₈O₃ 140.14 None Volatile; detected in fermentation
5-Chloromethyl-2-furancarboxylic acid ethyl ester C₈H₉ClO₃ 188.61 -CH₂Cl Intermediate in organic synthesis
5-Nitro-2-furancarboxylic acid vinyl ester C₇H₅NO₅ 183.12 -NO₂ Antitumor activity (cell line studies)
5-Formyl-2-furancarboxylic acid vinyl ester C₈H₆O₄ 166.13 -CHO Higher catalytic yield in synthesis
2-Furancarboxylic acid, tetrahydro-, ethyl ester C₇H₁₂O₃ 144.17 Tetrahydrofuran backbone Used in flavor/fragrance industries

Key Observations :

  • Bulky substituents (e.g., pyrrolidinylmethyl) may increase steric hindrance, affecting reactivity in substitution or coupling reactions .
  • Molecular Weight : The pyrrolidinylmethyl group in the target compound likely increases molecular weight (~225–250 g/mol estimated) compared to simpler analogs like 2-furancarboxylic acid ethyl ester (140.14 g/mol).

Biological Activity

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester, also known as ethyl 5-(1-pyrrolidinylmethyl)-2-furoate, is a compound derived from furanic acids. Its biological activity has garnered interest due to potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2

Antitumor Activity

Research indicates that esters of furoic acid exhibit antineoplastic properties. A study evaluated various esters of 2-furoic acid and found that certain derivatives demonstrated significant antitumor activity in the Ehrlich ascites carcinoma model. While ethyl esters were less active compared to other derivatives like methyl esters, they still showed potential for further investigation in cancer therapy .

Hypolipidemic Effects

Similar compounds in the furan family have been studied for their hypolipidemic effects. For instance, a related compound was shown to lower blood lipid levels and inhibit fatty acid synthesis in animal models. This suggests that 2-furancarboxylic acid derivatives may also possess similar lipid-modulating activities .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of furoic acid with pyrrolidine derivatives under controlled conditions. Various methods have been explored to optimize yields and purity of the final product.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of furoic acid derivatives, it was found that while some esters were inactive, others showed promising results against specific cancer cell lines. The study highlighted the need for structural modifications to enhance bioactivity .

Case Study 2: Lipid Regulation

Another investigation focused on a related furan derivative that exhibited significant reductions in serum cholesterol levels in rodent models. This study supports the hypothesis that modifications to the furan structure can lead to enhanced biological activity regarding lipid metabolism .

Research Findings

Study Compound Activity Model Findings
5-(Tetradecyloxy)-2-furancarboxylic acidHypolipidemicRats/MonkeysLowered blood lipids; inhibited fatty acid synthesis
Esters of 2-furoic acidAntitumorEhrlich ascites carcinomaSome esters showed significant antineoplastic activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 5-(pyrrolidinylmethyl)-2-furancarboxylic acid with ethyl halides or using vinyl acetate as a vinyl donor in the presence of catalysts like Zn(OTf)₂. Optimal conditions (e.g., −30°C, 1:1.2 molar ratio of acid to vinyl acetate) improve yields by minimizing side reactions . Characterization via IR, ¹H/¹³C NMR, and GC-MS is critical for confirming structure and purity .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • Methodological Answer :

  • IR : Look for carbonyl (C=O) stretches at ~1700 cm⁻¹ and furan ring vibrations (C-O-C) near 1250–1000 cm⁻¹ .
  • ¹H NMR : The ethyl ester group appears as a triplet (δ ~1.2–1.4 ppm, CH₃) and quartet (δ ~4.1–4.3 ppm, CH₂). The pyrrolidinylmethyl substituent shows multiplet peaks for the N–CH₂– group (δ ~2.5–3.5 ppm) .
  • GC-MS : The molecular ion peak (M⁺) should align with the molecular weight (e.g., 225.26 g/mol for C₁₃H₁₉NO₃) .

Q. What are the preliminary biological activities reported for structurally related furancarboxylic esters?

  • Methodological Answer : Analogous compounds (e.g., vinyl esters of 2-furancarboxylic acid) exhibit antitumor activity, likely due to electrophilic interactions with cellular targets. Researchers should conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare results with positive controls like doxorubicin .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance the stereoselectivity of 5-(1-pyrrolidinylmethyl) substitution in the furan ring?

  • Methodological Answer : Catalytic systems such as 3,3'-Ph₂BINOL-2Li or Zn(OTf)₂ influence reaction pathways. For stereocontrol, use chiral catalysts (e.g., BINOL derivatives) and monitor enantiomeric excess via chiral HPLC or polarimetry. Computational modeling (DFT) can predict transition states to guide catalyst design .

Q. What contradictions exist in toxicity data for this compound, and how can they be resolved experimentally?

  • Methodological Answer : In silico models (e.g., Toxtree, OECD Toolbox) may predict low skin sensitization, but in vitro assays (e.g., DPRA, KeratinoSens) are required for validation. Discrepancies arise from metabolite reactivity; use metabolic profiling (LC-MS/MS) to identify oxidative intermediates and test their cytotoxicity .

Q. How does the ethyl ester moiety influence the compound’s stability under physiological conditions?

  • Methodological Answer : Perform hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to track ester cleavage via HPLC. Compare with methyl or propyl esters to assess steric/electronic effects. Stability correlates with bioactivity duration in pharmacokinetic models .

Q. What analytical strategies differentiate this compound from co-eluting metabolites in complex biological matrices?

  • Methodological Answer : Use high-resolution LC-QTOF-MS to resolve isobaric interferences. Employ MRM transitions specific to the pyrrolidinylmethyl group (e.g., m/z 225 → 98) for targeted quantification. Validate with spike-recovery experiments in serum/urine .

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